1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium
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Overview
Description
1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM is a complex organic compound that features an indole moiety linked to a triphenylpyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM typically involves the reaction of tryptamine with a triphenylpyridinium precursor. The reaction is often facilitated by the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the pyridinium core to a dihydropyridine derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide : Shares the indole moiety but differs in the attached functional groups.
- 2-(1H-Indol-3-yl)ethanamine : A simpler indole derivative with similar biological activity.
- 1H-Indole-3-carbaldehyde : An oxidation product of the indole moiety with distinct chemical properties.
Uniqueness: 1-[2-(1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM is unique due to its combination of the indole and triphenylpyridinium structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H27N2+ |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
3-[2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C33H27N2/c1-4-12-25(13-5-1)29-22-32(26-14-6-2-7-15-26)35(33(23-29)27-16-8-3-9-17-27)21-20-28-24-34-31-19-11-10-18-30(28)31/h1-19,22-24,34H,20-21H2/q+1 |
InChI Key |
YRAVRUAVNIDFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCC4=CNC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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